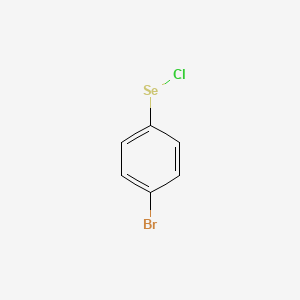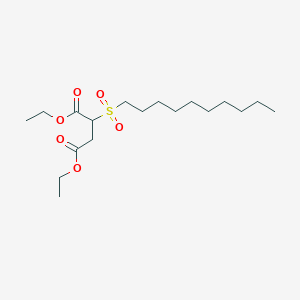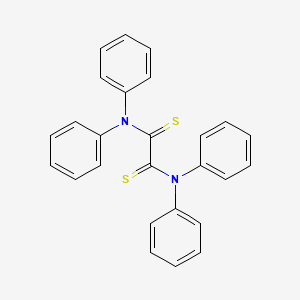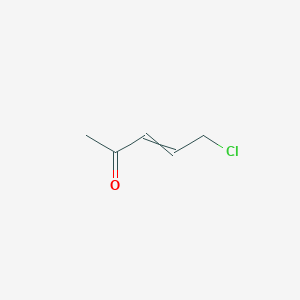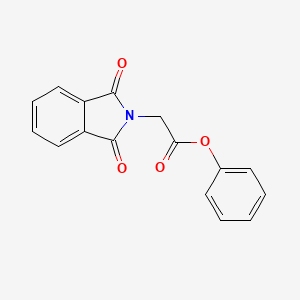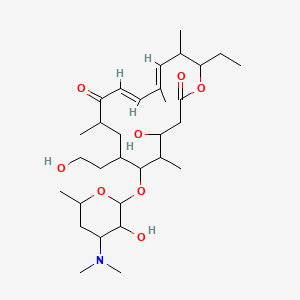
4-Methyl-3-nitropentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitropentan-2-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a branched nitroalkane with a molecular formula of C6H11NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitropentan-2-one can be achieved through several methods:
Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: Another method involves the displacement of halides with nitrite ions.
Oxidation of Amines: Primary amines can be oxidized to nitro compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-nitropentan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo further oxidation to form nitro alcohols or nitro acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Sodium nitrite, halides, or other nucleophiles.
Major Products
Reduction: 4-Methyl-3-aminopentan-2-one.
Oxidation: 4-Methyl-3-nitropentanoic acid.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into the pharmacological properties of nitro compounds has led to the development of drugs with antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of photoreactive materials, such as photoresists and UV-curing materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-nitropentan-2-one involves its interaction with various molecular targets and pathways:
Electron-Withdrawing Effects: The nitro group exerts strong electron-withdrawing effects, which influence the reactivity of the compound.
Enzyme Interactions: In biological systems, the compound can interact with enzymes such as nitroreductases, leading to the reduction of the nitro group to an amine group.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
59906-52-4 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-methyl-3-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3 |
Clave InChI |
YKIMENAVVSMPDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


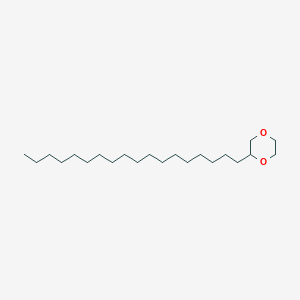
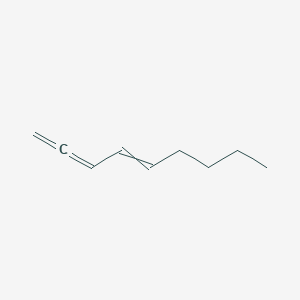
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
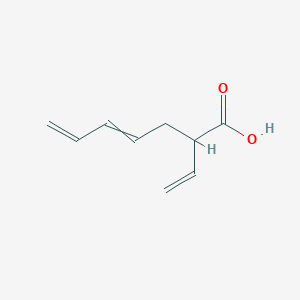
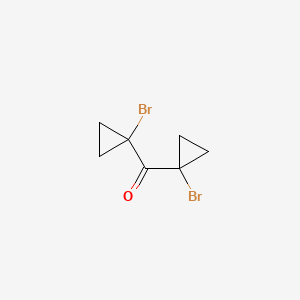
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

